molecular formula C10H18INO2 B13191678 tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate

tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate

Cat. No.: B13191678
M. Wt: 311.16 g/mol
InChI Key: SICDEQPVLVXPFV-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The IUPAC name tert-butyl 4-iodo-2-methylpyrrolidine-2-carboxylate provides a precise description of the compound’s structure. Breaking down the nomenclature:

  • Pyrrolidine : A five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom.
  • 2-Methyl : A methyl group (-CH₃) attached to the second carbon of the pyrrolidine ring.
  • 4-Iodo : An iodine atom (-I) bonded to the fourth carbon.
  • tert-Butyl carboxylate : A tert-butyl ester (-OC(O)C(CH₃)₃) linked to the second carbon via a carboxylate group.

The molecular formula, C₁₀H₁₈INO₂ , reflects these substituents (Figure 1). Key structural features include:

  • Molecular weight : 311.16 g/mol (calculated from atomic masses: C=12.01, H=1.01, I=126.9, N=14.01, O=16.00).
  • Steric effects : The tert-butyl group imposes significant steric hindrance, protecting the carboxylate moiety from nucleophilic attack.
  • Electrophilic character : The iodine atom enhances reactivity for cross-coupling reactions, a trait shared with fluoro- and chloro-analogs.

Table 1: Comparative Analysis of Halogenated Pyrrolidine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Feature
This compound C₁₀H₁₈INO₂ 311.16 Iodine at C4
tert-Butyl 4-fluoro-2-methylpyrrolidine-2-carboxylate C₁₀H₁₈FNO₂ 203.25 Fluorine at C4
tert-Butyl 2-methylpyrrolidine-2-carboxylate C₁₀H₁₉NO₂ 185.26 Unsubstituted at C4

Historical Development in Pyrrolidine Derivative Research

Pyrrolidine derivatives have played a pivotal role in drug discovery due to their conformational flexibility and ability to mimic bioactive peptides. The introduction of halogen atoms, such as iodine, emerged as a strategy to enhance reactivity and enable late-stage functionalization. For example:

  • Early work focused on proline derivatives, exploiting their natural abundance and stereochemical diversity.
  • Modern advances leverage cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl groups at halogenated positions, a method applicable to iodopyrrolidines.

The tert-butyl ester group, introduced in the late 20th century, became a cornerstone of protecting-group strategies, enabling selective reactions at other positions. This compound’s synthesis likely stems from methodologies developed for analogous bromo- and chloropyrrolidines, adapted for iodine’s unique reactivity.

Positional Isomerism and Stereochemical Considerations

Positional isomerism in this compound arises from the potential relocation of the iodine atom to other pyrrolidine ring positions (C3 or C5). Such isomers exhibit distinct electronic and steric profiles:

  • C4 vs. C3 substitution : Iodine at C4 positions it para to the nitrogen, reducing steric clash with the tert-butyl group compared to C3 (meta).
  • C5 substitution : Iodine at C5 could enhance ring puckering, altering pseudorotation dynamics.

Stereochemical complexity arises from:

  • Chiral centers : The methyl and carboxylate groups at C2 create a stereogenic center. For example, the (2R) configuration in related compounds influences protein binding.
  • Ring puckering : Pyrrolidine’s non-planar structure allows for envelope and twist conformations, modulating substituent spatial orientation.

Table 2: Impact of Substituent Position on Pyrrolidine Properties

Position Electronic Effect Steric Effect Biological Relevance
C2 Electron-donating High (methyl + ester) Enhances metabolic stability
C4 Electrophilic Moderate Enables cross-coupling reactions
C3/C5 Variable Low Alters ring conformation

Properties

Molecular Formula

C10H18INO2

Molecular Weight

311.16 g/mol

IUPAC Name

tert-butyl 4-iodo-2-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C10H18INO2/c1-9(2,3)14-8(13)10(4)5-7(11)6-12-10/h7,12H,5-6H2,1-4H3

InChI Key

SICDEQPVLVXPFV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1)I)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate typically involves:

  • Protection of the pyrrolidine nitrogen with a tert-butyl carbamate (Boc) group.
  • Introduction of the methyl substituent at the 2-position.
  • Iodination at the 4-position of the pyrrolidine ring.

These steps may be carried out sequentially or in a convergent manner depending on the synthetic route.

Lithium Triethylborohydride Reduction Route

One well-documented approach involves the reduction of a tosylate precursor using lithium triethylborohydride in tetrahydrofuran (THF) at low temperature (0 °C), followed by workup and purification:

Parameter Details
Starting Material 2-(S)-(toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Reducing Agent Lithium triethylborohydride (1 M in THF)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C initially, then warmed to ambient temperature
Reaction Time 15–16 hours
Workup Dilution with ethyl acetate and water, washing with 0.1 N HCl and brine, drying over MgSO4
Yield 79%–88%
Product State Clear oil

This method yields the Boc-protected 2-methylpyrrolidine derivative, which can be further functionalized.

Iodination and Cross-Coupling Approach

The iodination at the 4-position is often achieved via palladium-catalyzed cross-coupling reactions starting from the lithiated intermediate of the tert-butyl pyrrolidine-1-carboxylate:

Parameter Details
Starting Material tert-Butyl pyrrolidine-1-carboxylate
Base sec-Butyllithium in cyclohexane
Solvent Methyl tert-butyl ether and cyclohexane
Temperature -78 °C
Reaction Time 90–130 minutes
Electrophile 4-iodo-1-(3'-(methylsulfonyl)biphenyl-4-yl)-2-(2-(trifluoromethyl)phenyl)-1H-imidazole
Catalyst Pd(OAc)2 and tri-n-butylphosphonium tetrafluoroborate (1Bu3PHBF4)
Post-reaction Workup Acid-base extraction, drying, and preparative HPLC purification
Yield ~15% of the desired product
Notes Complex NMR spectra due to rotamers; trifluoroacetic acid treatment aids characterization

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Boc Protection Boc2O, DIPEA, DCM or THF, RT, few hours High Standard amine protection
Reduction of Tosylate Lithium triethylborohydride, THF, 0 °C to RT, 15–16 h 79–88 Produces 2-methylpyrrolidine derivative
Iodination via Pd-Catalysis sec-Butyllithium, Pd(OAc)2, 1Bu3PHBF4, -78 °C, 16 h ~15 Complex purification, rotamer issues
Boc Deprotection 4 M HCl in dioxane or TFA in DCM, RT Quantitative Prepares free amine for further steps

Additional Notes and Research Findings

  • The lithium triethylborohydride reduction is a reliable method for converting tosylate intermediates to methyl-substituted pyrrolidines with good yields and manageable reaction conditions.
  • The palladium-catalyzed iodination step, while effective, tends to give moderate yields and requires careful purification due to by-products and rotameric mixtures.
  • Boc protection and deprotection steps are well-established and crucial for controlling reactivity and selectivity during multi-step synthesis.
  • The entire synthetic sequence benefits from careful temperature control, inert atmosphere conditions, and appropriate chromatographic purification to ensure high purity of the final iodinated pyrrolidine ester.

Chemical Reactions Analysis

tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the iodine atom.

    Common Reagents and Conditions: Typical reagents used in these reactions include palladium catalysts, boron reagents, and bases like sodium hydroxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific diseases, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biological pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine and Pyridine Derivatives

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties/Applications
tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate C₁₁H₁₈INO₂ Iodo (4), Methyl (2) 323.17 g/mol Reactive intermediate for cross-coupling
tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate (hydrochloride) C₁₁H₂₁ClN₂O₃ Amino (4), Hydroxymethyl (2) 245.30 g/mol Pharmaceutical intermediate (salt form enhances solubility)
(2S,4R)-tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate C₁₁H₁₉NO₃ Hydroxy (4), Methyl (2) 213.27 g/mol Chiral building block in asymmetric synthesis
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₉H₂₈BrN₂O₅ Bromo-pyridine, Dimethoxymethyl 453.34 g/mol Ligand for catalytic systems

Key Observations:

Substituent Effects: The iodo substituent in the target compound enhances electrophilicity at position 4, making it more reactive in Suzuki or Ullmann couplings compared to bromo analogues .

Heterocycle Comparison :

  • Pyridine derivatives () exhibit aromaticity and planar geometry, enabling π-π stacking in catalysis. In contrast, pyrrolidine derivatives (target compound) have a saturated ring, favoring conformational flexibility and hydrogen bonding in biological systems .

Physicochemical Properties: The tert-butyl group increases lipophilicity (logP ~2.5–3.0), enhancing membrane permeability but reducing aqueous solubility. Iodo substituents further elevate molecular weight and polarizability compared to hydroxy or amino groups .

Key Findings:

  • Halogenation Challenges : Introducing iodine (vs. bromine) may require harsher conditions (e.g., I₂/KI or NIS), as seen in pyridine derivatives .
  • Spectroscopic Trends : The tert-butyl group consistently appears as a singlet at δ 1.45–1.50 in ¹H-NMR. Iodo substituents cause significant deshielding in ¹³C-NMR (δ 80–100 ppm for C-I) compared to bromo (δ 60–70 ppm) .

Biological Activity

Tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate is a pyrrolidine derivative characterized by its unique structural features, including a tert-butyl ester group and an iodine atom at the 4-position of the pyrrolidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific studies on its biological effects remain limited.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H18_{18}INO2_2, with a molecular weight of approximately 311.16 g/mol. The presence of the iodine atom is significant as it can enhance the compound's reactivity and influence its interactions with biological targets.

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, related compounds in the pyrrolidine class have demonstrated various biological activities. These include:

  • Enzyme Inhibition : Pyrrolidine derivatives often act as inhibitors for various enzymes, which can be beneficial in therapeutic contexts.
  • Receptor Modulation : The structural characteristics allow for potential binding to receptors, influencing their activity and signaling pathways.

Comparative Analysis with Related Compounds

To understand the potential applications and biological activities of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(S)-tert-butyl 2-bromo-2-methylpyrrolidine-1-carboxylateBromine instead of iodineKnown enzyme inhibitor
(S)-tert-butyl 2-fluoro-2-methylpyrrolidine-1-carboxylateFluorine instead of iodineEnhanced metabolic stability
(S)-tert-butyl 2-chloro-2-methylpyrrolidine-1-carboxylateChlorine instead of iodinePotential receptor binding

The unique iodine substituent in this compound may confer distinct reactivity profiles compared to these analogs, potentially leading to different biological interactions.

Case Studies and Research Findings

  • Pyrrolidine Derivatives in Medicinal Chemistry : Research indicates that pyrrolidine derivatives can modulate enzyme activity, which is critical in drug development. For instance, compounds with similar structures have shown promise as inhibitors for key enzymes involved in metabolic pathways .
  • Potential Applications : Although specific studies on this compound are lacking, its structural properties suggest applications in developing enzyme inhibitors or receptor modulators. Further research is needed to explore these possibilities.
  • In Vitro and In Vivo Studies : While there are no direct studies on this compound, related pyrrolidine derivatives have been evaluated for their protective effects against neurodegenerative conditions, demonstrating that modifications in structure can significantly affect biological outcomes .

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